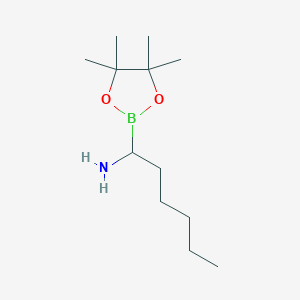
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a hexylamine chain. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine typically involves the reaction of hexan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-nitrogen bond. The reaction conditions generally include mild temperatures and inert atmospheres to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, further increasing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted amines. These products have diverse applications in synthetic chemistry and other fields .
Applications De Recherche Scientifique
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and hydroboration.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Mécanisme D'action
The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, such as hydroxyl groups and amines, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound that lacks the hexylamine chain but shares the dioxaborolane ring structure.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A compound with a similar boron-containing ring but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound with an isopropoxy group instead of the hexylamine chain.
Uniqueness
The uniqueness of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine lies in its combination of the dioxaborolane ring and the hexylamine chain. This structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to similar compounds .
Propriétés
Formule moléculaire |
C12H26BNO2 |
|---|---|
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C12H26BNO2/c1-6-7-8-9-10(14)13-15-11(2,3)12(4,5)16-13/h10H,6-9,14H2,1-5H3 |
Clé InChI |
AJMCTZBLONLMJD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


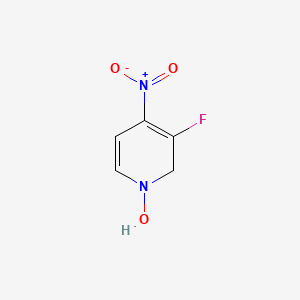
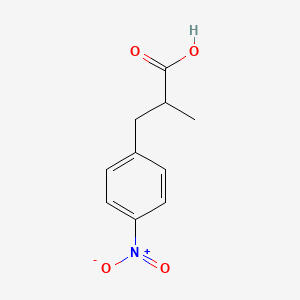


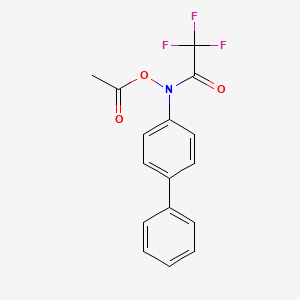
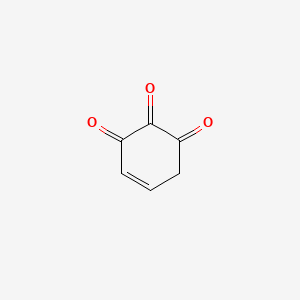
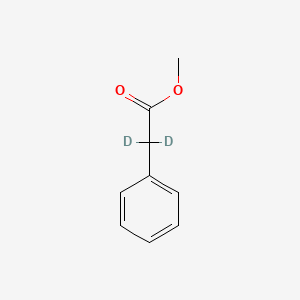


![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
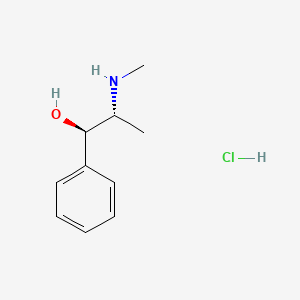
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)


